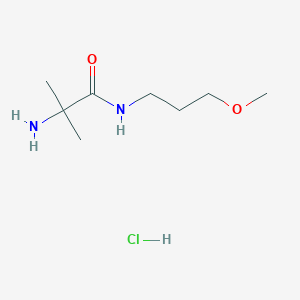
2-Amino-3-(Tetrahydro-2H-pyran-4-yl)propansäure
Übersicht
Beschreibung
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
2-Amino-3-(Tetrahydro-2H-pyran-4-yl)propansäure: ist eine Verbindung, die für die Entwicklung und Synthese von Pharmazeutika verwendet werden kann. Ihre Struktur ähnelt der von Aminosäuren, den Bausteinen von Proteinen. Diese Ähnlichkeit ermöglicht es ihr, natürliche biologische Prozesse zu imitieren oder zu stören, was sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente macht. Beispielsweise kann sie verwendet werden, um Enzyminhibitoren zu erzeugen, die Stoffwechselwege regulieren können .
Materialwissenschaften
In der Materialwissenschaft macht die Fähigkeit dieser Verbindung, stabile, cyclische Strukturen zu bilden, sie zu einem idealen Kandidaten für die Synthese von Polymeren mit spezifischen Eigenschaften. Diese Polymere könnten Anwendungen bei der Herstellung neuer Materialien mit gewünschten Eigenschaften wie Biodegradabilität, Festigkeit oder Flexibilität haben .
Chemische Synthese
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre reaktive Seitenkette kann modifiziert werden, um eine große Bandbreite an Derivaten zu erzeugen, die dann zur Synthese komplexer Moleküle für verschiedene chemische Anwendungen verwendet werden können .
Biokonjugation
This compound: kann in Biokonjugationstechniken verwendet werden, bei denen sie an Biomoleküle gebunden wird, um deren Eigenschaften zu verändern oder deren Nachweis zu ermöglichen. Dies ist besonders nützlich bei der Entwicklung von diagnostischen Werkzeugen oder zielgerichteten Medikamententransportsystemen .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in chromatographischen Methoden und der Massenspektrometrie verwendet werden. Dies hilft bei der Identifizierung und Quantifizierung komplexer biologischer Proben .
Neurowissenschaftliche Forschung
Die strukturelle Ähnlichkeit dieser Verbindung zu Neurotransmitter-Aminosäuren deutet auf mögliche Anwendungen in der neurowissenschaftlichen Forschung hin. Sie könnte verwendet werden, um Neurotransmitter-Pfade zu untersuchen oder um Behandlungen für neurologische Erkrankungen zu entwickeln .
Biochemische Analyse
Biochemical Properties
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.
Transport and Distribution
The transport and distribution of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.
Eigenschaften
IUPAC Name |
2-amino-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734386 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773828-10-7 | |
| Record name | 3-Oxan-4-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)


![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)



![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)


![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)

